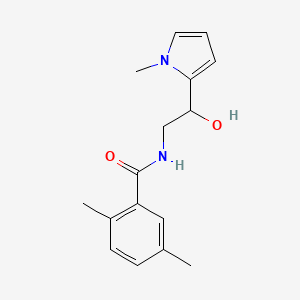
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide, also known as HPEM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. HPEM has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
Target of Action
Compounds containing pyrrole and imidazole moieties, which are present in this compound, are known to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Compounds containing pyrrole and imidazole moieties are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, and disrupting protein-protein interactions . The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Compounds containing pyrrole and imidazole moieties are known to affect a wide range of biochemical pathways . These pathways include those involved in inflammation, cancer, diabetes, and various infectious diseases. The specific pathways affected by this compound would depend on its primary targets and the nature of its interaction with these targets.
Pharmacokinetics
Compounds containing pyrrole and imidazole moieties are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution
Result of Action
Compounds containing pyrrole and imidazole moieties are known to exert a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its primary targets and the nature of its interaction with these targets.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing pyrrole and imidazole moieties
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diabetes and cardiovascular diseases. Finally, research is needed to develop methods for improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. This compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it has potential use in the treatment of several diseases. Further research is needed to fully understand the potential of this compound and to develop methods for improving its solubility in water.
Synthesis Methods
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,5-dimethylbenzoyl chloride with 1-methyl-2-pyrrolidinone in the presence of sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to obtain this compound. Other methods include the reaction of 2,5-dimethylbenzoyl chloride with 1-methylpyrrole in the presence of triethylamine and the reaction of 2,5-dimethylbenzoic acid with 1-methyl-2-pyrrolidinone in the presence of thionyl chloride.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and liver diseases.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYYXBVBQQTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide](/img/structure/B2465661.png)

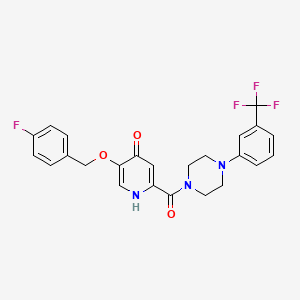
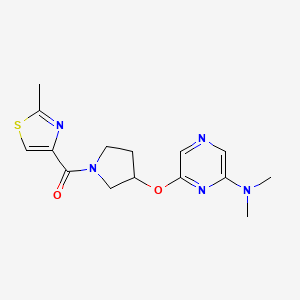
![1-[2-[3-(2-Acetylphenoxy)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B2465667.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)
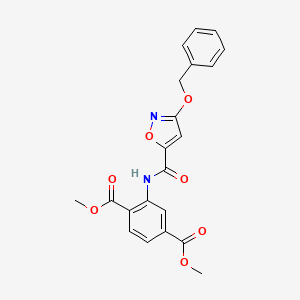
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)
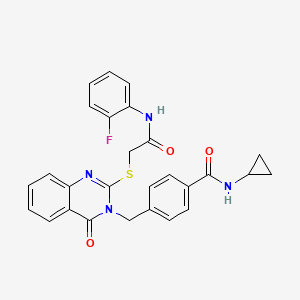
![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)
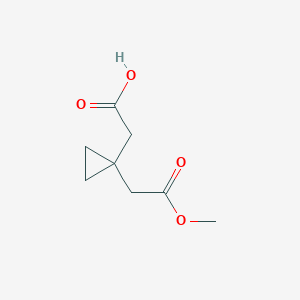
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)
